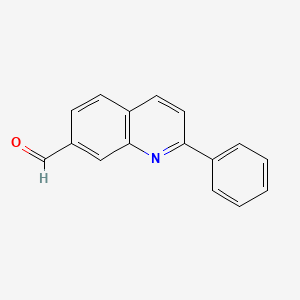

2-Phenylquinoline-7-carbaldehyde

Übersicht

Beschreibung

2-Phenylquinoline-7-carbaldehyde is a chemical compound with the molecular formula C16H11NO and a molecular weight of 233.27 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2-Phenylquinoline-7-carbaldehyde can be achieved through the intramolecular cyclization of acetanilides . A mixture of 7-methyl-2-phenylquinoline and selenium dioxide is heated to 160°C for 22 hours . The cooled melt is then suspended in CH2C12 with the aid of sonication and filtered through Celite and then through a plug of silica gel .Molecular Structure Analysis

The InChI code for 2-Phenylquinoline-7-carbaldehyde is 1S/C16H11NO/c18-11-12-6-7-14-8-9-15 (17-16 (14)10-12)13-4-2-1-3-5-13/h1-11H . The compound has two freely rotating bonds, and it does not violate the Rule of 5 .Chemical Reactions Analysis

2-Phenylquinoline-7-carbaldehyde can undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .Physical And Chemical Properties Analysis

2-Phenylquinoline-7-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 426.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 68.2±3.0 kJ/mol, and it has a flash point of 217.6±32.0 °C . The compound has a molar refractivity of 73.5±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 193.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Evaluation

2-Phenylquinoline-7-carbaldehyde and its analogs, such as 2-chloroquinoline-3-carbaldehyde, are vital in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems. These compounds are extensively used in chemical synthesis and have shown significant biological activity, particularly in the development of antimicrobial agents. The preparation and evaluation of these compounds have been a subject of extensive research, leading to a variety of synthetic applications and biological evaluations (Hamama et al., 2018).

Toxicity Prediction and Pharmaceutical Applications

2-Chloroquinoline-3-carbaldehyde and its derivatives are key intermediates for synthesizing compounds containing the quinoline moiety, which find many pharmaceutical applications. The toxicity prediction of these compounds is essential for assessing their safety and efficacy in pharmaceutical contexts. Quantitative structure-activity relationship (QSAR) modeling plays a crucial role in this aspect, providing valuable insights into the toxicity profiles of these compounds (Tiwari et al., 2017).

Antimicrobial Properties

Synthesis of new unfused tricyclic aromatic systems containing various heterocyclic cores, with 6-methyl-2-phenylquinoline-3-carbaldehyde as a key intermediate, has led to the discovery of compounds with significant antibacterial activity. These synthesized compounds have been evaluated against various bacterial strains, demonstrating their potential as effective antimicrobial agents (Benzerka et al., 2013).

Electrochemical and Spectroscopic Characterization

A novel approach to the synthesis of selected quinolinecarbaldehydes, with carbonyl groups located at specific positions, highlights their importance in chemical research. These compounds have been characterized through electrochemical and spectroscopic techniques, providing a deeper understanding of their properties and potential applications in various scientific fields (Wantulok et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-phenylquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNOZJZUIOWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676463 | |

| Record name | 2-Phenylquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

867162-43-4 | |

| Record name | 2-Phenylquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)

![[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1451972.png)

![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)